2-(Chloromethyl)-4-fluoropyridine

Description

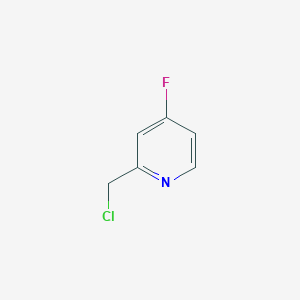

2-(Chloromethyl)-4-fluoropyridine is a halogenated pyridine derivative featuring a chloromethyl (-CH₂Cl) group at position 2 and a fluorine atom at position 4 of the pyridine ring. This compound is structurally significant due to the electron-withdrawing effects of both substituents, which influence its reactivity and applications in pharmaceutical synthesis and agrochemical intermediates . Its molecular formula is C₆H₅ClFN, with a molecular weight of 159.56 g/mol. The presence of fluorine enhances metabolic stability in bioactive molecules, while the chloromethyl group serves as a versatile handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEPTXWHGIRHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It is widely used in the synthesis of various organic compounds. The ability to introduce diverse functional groups makes it valuable in creating complex structures.

- Reactivity Studies : Research has demonstrated its potential in regioselective functionalization, which is crucial for developing novel compounds with specific biological activities .

Biology

- Development of Bioactive Molecules : The compound serves as a precursor for synthesizing enzyme inhibitors and receptor ligands, contributing to drug discovery efforts aimed at treating various diseases.

- Case Study : A study highlighted the use of 2-(Chloromethyl)-4-fluoropyridine in developing inhibitors for specific enzymes involved in cancer progression, showcasing its relevance in medicinal chemistry .

Medicine

- Intermediate in Drug Synthesis : This compound plays a significant role as an intermediate in the production of pharmaceuticals targeting infectious diseases and cancer.

- Pharmacological Potential : Its structural features suggest potential interactions with biological targets, leading to modulation of enzyme activities critical for therapeutic applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Synthesis of pharmaceuticals and agrochemicals | Key building block in complex organic synthesis |

| Biology | Development of enzyme inhibitors | Effective precursor for bioactive molecules |

| Medicine | Intermediate for drugs targeting cancer/infections | Significant role in drug discovery processes |

Case Study 1: Synthesis of Floyocidin B

Research involving this compound demonstrated its utility in the total synthesis of (+)-floyocidin B, a compound with promising biological activity. The study focused on regioselective functionalization strategies that utilized this pyridine derivative effectively, illustrating its importance in medicinal chemistry .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of halogenated pyridine derivatives, including this compound. Results indicated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine Derivatives

Physical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Preparation Methods

Halomethylation of 4-fluoropyridine

The primary synthetic approach to 2-(Chloromethyl)-4-fluoropyridine involves the halomethylation of 4-fluoropyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents, often in the presence of a Lewis acid catalyst such as zinc chloride. The process proceeds via the formation of a chloromethyl intermediate, which reacts with the pyridine ring to yield the target compound.

- Starting material: 4-fluoropyridine

- Reagents: Formaldehyde, hydrochloric acid (HCl), zinc chloride (ZnCl₂) as catalyst

- Temperature: Ambient to slightly elevated (0–25 °C)

- Reaction time: Several hours, monitored until completion

- Solvent: Often aqueous or mixed organic solvents (e.g., methylene chloride)

This method allows for selective substitution at the 2-position due to the directing effects of the fluorine substituent at the 4-position.

Alternative Chloromethylation Agents

Other chloromethylating agents such as chloromethyl methyl ether can be employed under acidic catalysis to achieve the chloromethylation of 4-fluoropyridine. The reaction parameters such as stoichiometric ratios (e.g., 1:1.2 pyridine to chloromethylating agent) and temperature control are critical to minimize byproducts like dichloromethyl derivatives.

Industrial Production Techniques

Continuous Flow Reactors

For large-scale industrial production, continuous flow reactors are utilized to enhance control over reaction conditions such as temperature, pressure, and reagent mixing. This approach improves yield, purity, and safety by minimizing the handling of hazardous intermediates and reagents.

- Advantages:

- Better temperature and reaction time control

- Enhanced safety by reducing batch volumes

- Higher reproducibility and scalability

Purification

Post-reaction, purification typically involves:

- Extraction with organic solvents such as methylene chloride

- Drying over silica gel or anhydrous agents

- Filtration and washing to remove impurities

- Crystallization or distillation to isolate the pure compound

Reaction Monitoring and Characterization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress with silica gel plates and solvent systems like hexane:ethyl acetate (4:1).

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity and purity of the product.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, often with C18 columns and acetonitrile-water gradients.

- Spectroscopic Analysis:

Summary Table of Preparation Methods

| Preparation Method | Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Halomethylation with formaldehyde and HCl | 4-fluoropyridine, formaldehyde, HCl, ZnCl₂ catalyst, 0–25 °C | High selectivity, moderate yield | Common laboratory and industrial method |

| Chloromethyl methyl ether method | 4-fluoropyridine, chloromethyl methyl ether, acidic catalyst | Alternative chloromethylation route | Requires careful control to avoid byproducts |

| Continuous flow reactor process | Same reagents as above, continuous flow setup | Improved safety, scalability, yield | Industrial scale preferred method |

| Purification | Extraction, drying, filtration, crystallization | High purity product | Essential for pharmaceutical applications |

Research Findings and Notes

- The presence of the fluorine atom at the 4-position directs the chloromethylation to the 2-position due to electronic effects, ensuring regioselectivity.

- Reaction temperatures between 0 and 25 °C are optimal to control side reactions and maximize yield.

- Catalyst choice (e.g., zinc chloride) significantly influences reaction rate and selectivity.

- Continuous flow reactors have been demonstrated to improve safety profiles by reducing exposure to hydrogen chloride and chloromethylating agents.

- The chloromethyl group is sensitive to hydrolysis; thus, storage and handling require inert atmosphere and low temperatures to maintain stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-4-fluoropyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of pyridine derivatives. For example, chloromethylation of 4-fluoropyridine using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions (e.g., HCl catalysis) achieves moderate yields (40–60%) . Optimization strategies include:

- Temperature Control : Maintaining 0–5°C to minimize side reactions like polymerization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials and byproducts.

- Safety : Use of inert atmosphere (N₂/Ar) to prevent moisture-sensitive reagent degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for all procedures to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Toxicity Data : While acute toxicity is not fully characterized, assume potential mutagenicity based on structural analogs (e.g., chloromethylpyridines) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 4.5–5.0 ppm for CH₂Cl; δ 150–160 ppm for fluoropyridine carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 159.55 (C₆H₅ClFN⁺) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying reaction conditions, and how can degradation be mitigated?

- Methodological Answer :

- Thermal Instability : Decomposition above 80°C generates HCl and fluorinated byproducts. Use low-temperature storage (2–8°C) and anhydrous solvents (e.g., THF, DCM) .

- Hydrolytic Sensitivity : The chloromethyl group is prone to hydrolysis in aqueous media. Avoid protic solvents; replace with DMF or DMSO for aqueous-organic biphasic systems .

- Stabilizers : Addition of radical inhibitors (e.g., BHT) reduces free radical-mediated degradation during long-term storage .

Q. How can researchers address contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies arise from solvent polarity and leaving-group effects. For example:

- Polar Solvents (DMF, DMSO) : Promote SN2 mechanisms, yielding substitution products (e.g., amines, thiols) with >70% efficiency.

- Non-Polar Solvents (Toluene) : Favor elimination pathways, forming unsaturated fluoropyridines.

- Case Study : In a 2023 study, reaction with piperidine in DMF at 50°C achieved 85% yield of 2-(Piperidinylmethyl)-4-fluoropyridine, while toluene led to 60% elimination byproducts .

Q. What computational approaches are effective in predicting the pharmacological interactions of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like GABA receptors. Fluorine’s electronegativity enhances binding affinity via polar interactions .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- MD Simulations : Evaluate stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives for in vitro testing .

Q. How can researchers analyze and minimize defluorination byproducts during hydrogenation of this compound?

- Methodological Answer :

- Catalyst Selection : Pd/C or Raney Ni under mild H₂ pressure (1–2 atm) reduces defluorination. Pt-based catalysts increase hydrodefluorination risk .

- Solvent Optimization : Use ethanol/water mixtures to stabilize intermediates and suppress C-F bond cleavage.

- Byproduct Characterization : LC-MS/MS to detect fluorinated fragments (e.g., m/z 95.0 for F⁻ adducts) and adjust reaction parameters .

Data Contradictions and Resolution

Q. Why do studies report varying diastereoselectivity in hydrogenated derivatives of this compound?

- Resolution : Differences stem from stereoelectronic effects and catalyst surface geometry. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.